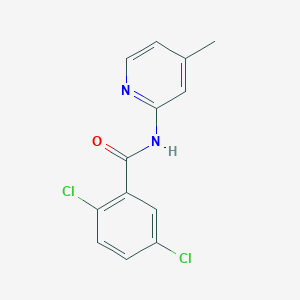![molecular formula C18H21ClFNO3 B239715 N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-methoxyethanamine](/img/structure/B239715.png)
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-methoxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-methoxyethanamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Scientific Research Applications
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-methoxyethanamine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Mechanism of Action
The mechanism of action of N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-methoxyethanamine involves the inhibition of various signaling pathways that are involved in the development and progression of cancer. It has been shown to inhibit the activation of the NF-κB pathway, which is involved in the regulation of cell survival and proliferation. It also inhibits the activation of the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. Additionally, it has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and physiological effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been found to induce cell cycle arrest at the G2/M phase, which inhibits cell proliferation. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. Furthermore, it has been shown to enhance the efficacy of chemotherapy drugs, such as doxorubicin and cisplatin, by increasing their intracellular accumulation.
Advantages and Limitations for Lab Experiments
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-methoxyethanamine has several advantages for lab experiments. It has been found to exhibit significant anticancer activity at low concentrations, which makes it a potential candidate for the development of novel anticancer drugs. Additionally, it has been shown to possess low toxicity, which makes it a safe compound for use in lab experiments. However, the synthesis of this compound is a complex process that requires several steps, which makes it difficult to produce in large quantities.
Future Directions
There are several future directions for the research on N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-methoxyethanamine. One potential direction is the development of novel anticancer drugs based on this compound. Another potential direction is the investigation of its potential applications in the treatment of inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
Synthesis Methods
The synthesis of N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-methoxyethanamine is a complex process that involves several steps. The initial step involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 4-fluorobenzyl bromide in the presence of anhydrous potassium carbonate to form 3-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with 5-methoxy-2-nitrobenzyl alcohol in the presence of sodium hydride to form N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-nitroethanamine. The final step involves the reduction of the nitro group to an amine group using hydrogen gas and palladium on carbon catalyst to form this compound.
properties
Molecular Formula |
C18H21ClFNO3 |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
N-[[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C18H21ClFNO3/c1-22-8-7-21-11-14-9-16(19)18(17(10-14)23-2)24-12-13-3-5-15(20)6-4-13/h3-6,9-10,21H,7-8,11-12H2,1-2H3 |
InChI Key |
VOYIKLGZEBZIIZ-UHFFFAOYSA-N |
SMILES |
COCCNCC1=CC(=C(C(=C1)Cl)OCC2=CC=C(C=C2)F)OC |
Canonical SMILES |
COCCNCC1=CC(=C(C(=C1)Cl)OCC2=CC=C(C=C2)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2,4-Dimethylphenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B239637.png)
![Ethyl 3-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B239639.png)





![N-(3,5-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B239664.png)
![3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide](/img/structure/B239666.png)
![2-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B239670.png)
![3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B239676.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-furamide](/img/structure/B239677.png)
